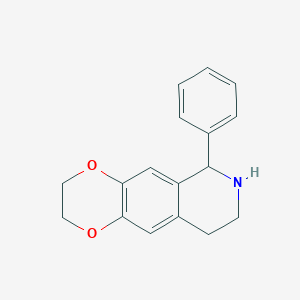

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

THIQ is an isoquinoline alkaloid , belonging to a class of natural products. It plays a significant role in medicinal chemistry due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Researchers have explored its potential as a scaffold for novel compounds with potent biological activity.

Synthesis Analysis

The synthesis of THIQ involves several methods. One notable approach is the Pictet–Spengler reaction , which was first described in 1911. In this reaction, phenylethylamine reacts with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding THIQ. Later, researchers replaced dimethoxymethane with aldehydes to produce various substituted THIQ derivatives .

Molecular Structure Analysis

The molecular structure of THIQ consists of a tetrahydroisoquinoline core with an ethylenedioxy group (–O–CH₂–CH₂–O–) at positions 6 and 7. The phenyl ring is attached to position 1 of the tetrahydroisoquinoline scaffold .

Chemical Reactions Analysis

THIQ derivatives exhibit diverse chemical reactivity. Researchers have explored their reactions with various functional groups, leading to the synthesis of novel compounds. For example, a recent study reported the synthesis of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline , which displayed antibacterial properties against eight pathogenic bacterial strains .

Aplicaciones Científicas De Investigación

Cancer Therapy

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their potential in cancer treatment. Specifically, compounds with this scaffold showed significant promise in reversing multidrug resistance (MDR) in cancer cells. For instance, one study highlighted the effectiveness of a particular compound in enhancing the effects of other MDR-related cytotoxic agents and increasing the accumulation of chemotherapy drugs in resistant cells, all without affecting cytochrome activity. This indicates its potential as a relatively safe modulator of P-glycoprotein-mediated MDR, which is a major challenge in successful cancer chemotherapy (Liu et al., 2015).

Neurological Research

The derivatives of 6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline have also been studied in the context of neurological research. One study examined the uptake and storage of this compound by sympathetic nerves, shedding light on its sympathomimetric properties. The uptake was significantly less compared to norepinephrine but could be completely blocked by specific inhibitors, providing insights into its neurological interactions (Cohen et al., 1972).

Pharmacological Modulation

Research has delved into how 6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives interact with various receptors, potentially serving as pharmacological modulators. For example, their ability to bind to D1 dopamine receptors was assessed, demonstrating that certain structural modifications can significantly affect receptor affinity. This provides a foundation for designing new therapeutic agents targeting specific receptors (Minor et al., 1994).

Cardiovascular Research

In cardiovascular research, derivatives of 6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline have been studied for their potential bradycardic activities. Certain compounds were observed to demonstrate potent bradycardic activity in rats, along with inhibitory activity against specific ion channels in pacemaker cells. This points to their potential use in managing heart rate and related cardiovascular conditions (Kubota et al., 2003).

Propiedades

IUPAC Name |

6-phenyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-4-12(5-3-1)17-14-11-16-15(19-8-9-20-16)10-13(14)6-7-18-17/h1-5,10-11,17-18H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOKRLYMPVJFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC3=C(C=C21)OCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline | |

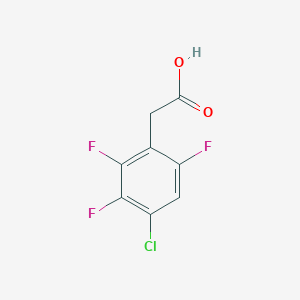

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)